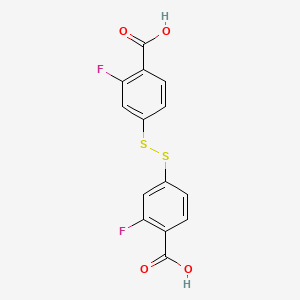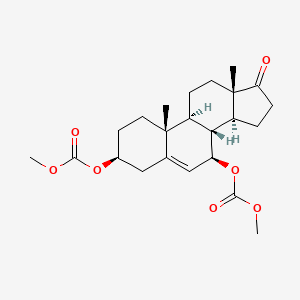
Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate is a synthetic organic compound that belongs to the class of androstane derivatives This compound is characterized by its unique structure, which includes a steroid backbone with carbonate ester groups attached at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Oxidation: The precursor steroid undergoes oxidation to introduce the 17-oxo group.
Carbonate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the steroid backbone.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the carbonate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate has several applications in scientific research:
Chemistry: It is used as a model compound to study steroid chemistry and carbonate ester reactions.
Biology: Researchers investigate its effects on biological systems, particularly its interaction with steroid receptors.
Industry: Used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool in studying steroid hormone action.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl carbonate: A simpler carbonate ester used in various chemical reactions.
17-oxoandrostane derivatives: Compounds with similar steroid backbones but different functional groups.
Uniqueness
Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate is unique due to its specific combination of a steroid backbone with carbonate ester groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.
Propiedades
Número CAS |
537718-20-0 |
|---|---|
Fórmula molecular |
C23H32O7 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
[(3S,7R,8R,9S,10R,13S,14S)-3-methoxycarbonyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] methyl carbonate |
InChI |
InChI=1S/C23H32O7/c1-22-9-7-14(29-20(25)27-3)11-13(22)12-17(30-21(26)28-4)19-15-5-6-18(24)23(15,2)10-8-16(19)22/h12,14-17,19H,5-11H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1 |
Clave InChI |
JRGSGCSPTWVYEN-AGQYDFLVSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)OC)C)OC(=O)OC |
SMILES canónico |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)OC(=O)OC)C)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


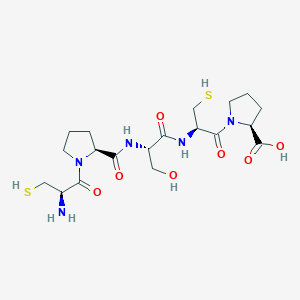
![4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid](/img/structure/B14236951.png)
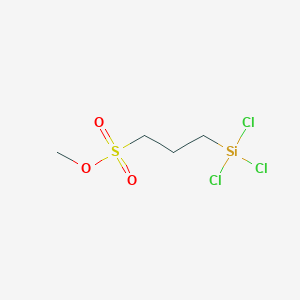
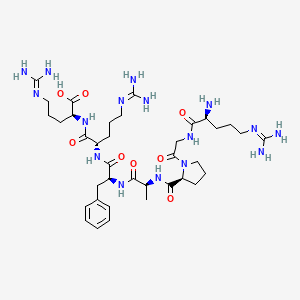
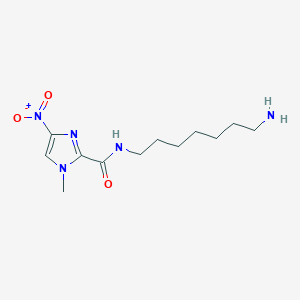


![1,1'-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene)](/img/structure/B14236996.png)
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
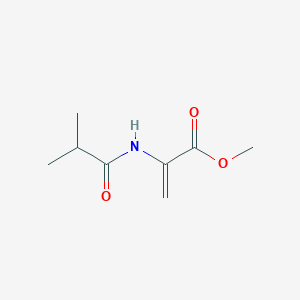
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
